Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride
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Overview
Description
Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with 2-aminoethanol to form ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce various substituted oxazole derivatives.
Scientific Research Applications
Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The oxazole ring can participate in π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Triethylenetetramine: A copper chelating agent used in the treatment of Wilson’s disease.
Ethylenediamine: A simple diamine used in various chemical syntheses.
Diethylenetriamine: Another polyamine with applications in epoxy curing and other industrial processes.
Uniqueness
Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride is unique due to its specific structure, which combines an oxazole ring with an aminoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H14Cl2N2O3 |
---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H12N2O3.2ClH/c1-2-12-8(11)6-5-13-7(10-6)3-4-9;;/h5H,2-4,9H2,1H3;2*1H |
InChI Key |
MUJJXXBSCUOLHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)CCN.Cl.Cl |
Origin of Product |
United States |
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